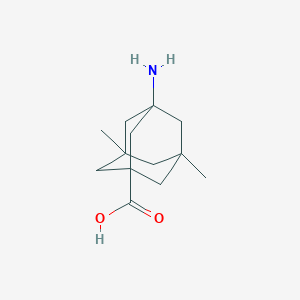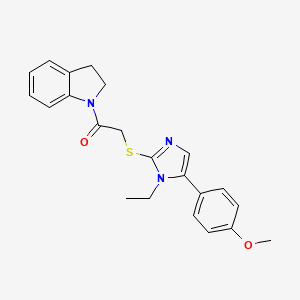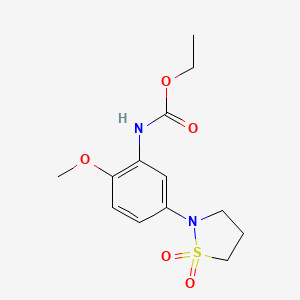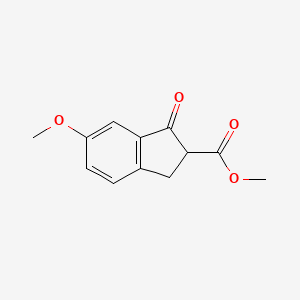![molecular formula C18H13N3O4S B2902444 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 476298-57-4](/img/structure/B2902444.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide” is a derivative of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide . These derivatives are synthesized and evaluated as antimicrobial agents .
Synthesis Analysis
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative . This compound is used as a precursor to synthesize various derivatives depending on the types of reactants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of phthalic anhydride with aminoacetoacetate and the subsequent reaction with hydrazine hydrate . The resulting compound is then used as a precursor for further reactions to synthesize various derivatives .Mecanismo De Acción
Target of Action
It has been shown to exhibit promising in-vitro anti-proliferative activity against two human epithelial cell lines; breast (mcf-7) and liver (hepg2) without harming normal fibroblasts . This suggests that the compound may target specific proteins or pathways involved in the proliferation of these cancer cells.
Mode of Action
The compound’s structure, which includes a 1,3-dioxoisoindoline moiety, may play a role in its interaction with its targets
Result of Action
The compound has demonstrated anti-proliferative activity against certain cancer cell lines without harming normal fibroblasts . This suggests that the compound may selectively inhibit the growth of cancer cells, potentially leading to a reduction in tumor size and progression.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-25-12-7-4-8-13-15(12)20-18(26-13)19-14(22)9-21-16(23)10-5-2-3-6-11(10)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDNGQJQZEPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2902361.png)
![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)


![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2902371.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2902379.png)



